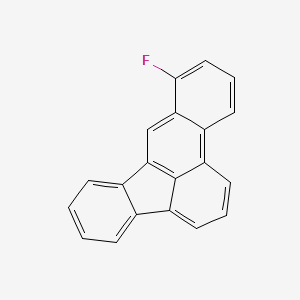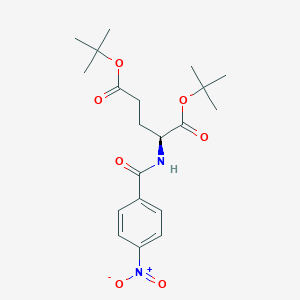
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is a chemical compound that belongs to the class of glutamic acid derivatives It is characterized by the presence of a nitrobenzoyl group attached to the glutamate backbone, with tert-butyl groups providing steric protection
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate typically involves the reaction of di-tert-butyl dicarbonate with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding carboxylic acids
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis reactions
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituents introduced.
Hydrolysis: The major products are the corresponding carboxylic acids
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and subsequent formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl N-(4-aminobenzoyl)-L-glutamate: Similar structure but with an amino group instead of a nitro group.
Di-tert-butyl N-(4-methylbenzoyl)-L-glutamate: Contains a methyl group instead of a nitro group.
Di-tert-butyl N-(4-chlorobenzoyl)-L-glutamate: Features a chloro group instead of a nitro group.
Uniqueness
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
88050-23-1 |
|---|---|
Molekularformel |
C20H28N2O7 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
ditert-butyl (2S)-2-[(4-nitrobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C20H28N2O7/c1-19(2,3)28-16(23)12-11-15(18(25)29-20(4,5)6)21-17(24)13-7-9-14(10-8-13)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,24)/t15-/m0/s1 |
InChI-Schlüssel |
FEQYGXQRTIOWPK-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
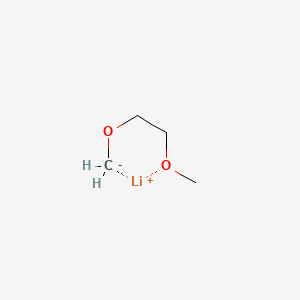
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
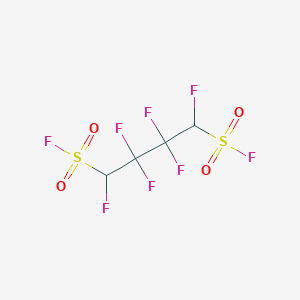
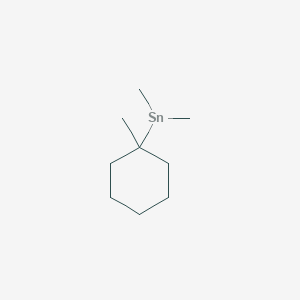
![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
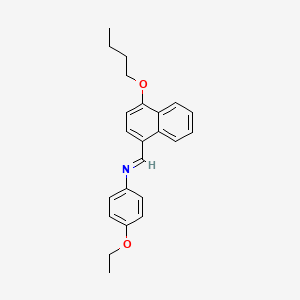
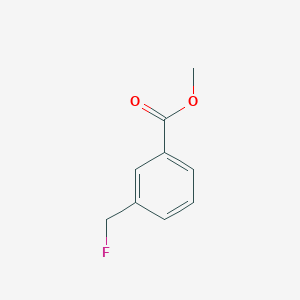
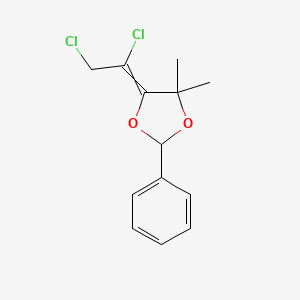
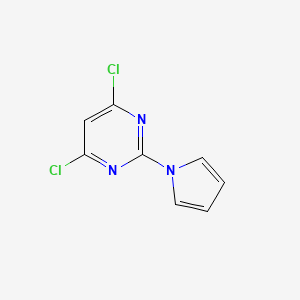
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)
